molecular formula C20H13BrN2O5 B3502412 1-(2-bromophenoxy)-7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one

1-(2-bromophenoxy)-7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one

Cat. No.: B3502412
M. Wt: 441.2 g/mol
InChI Key: ANMNSRDSDVVJJF-UHFFFAOYSA-N
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Description

Dibenzoxazepines are a class of chemical compounds which contain a dibenzoxazepine skeleton . They are characterized by a structure that includes two benzene rings fused to an oxazepine ring .


Synthesis Analysis

The synthesis of dibenzoxazepines can be achieved through base-promoted protocols . The process typically starts from commercially available 2-fluorobenzonitriles, 2-aminophenols, and 2-aminoethanol . Notably, only K3PO4 or K2CO3 is required as the promoter here and the reaction can be easily performed on a large scale .


Molecular Structure Analysis

The molecular structure of dibenzoxazepines is characterized by two benzene rings fused to an oxazepine ring . The exact structure can vary depending on the specific compound and the substituents attached to the rings .


Physical and Chemical Properties Analysis

The physical and chemical properties of dibenzoxazepines can vary depending on the specific compound. Factors that can influence these properties include the nature and position of substituents on the rings, the presence of functional groups, and the overall molecular structure .

Future Directions

The future directions for research on dibenzoxazepines could include the development of new synthetic methods, the exploration of new biological activities, and the design of new dibenzoxazepine-based drugs .

Properties

IUPAC Name

7-(2-bromophenoxy)-2-methyl-9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN2O5/c1-11-6-7-14-16(8-11)28-18-10-12(23(25)26)9-17(19(18)20(24)22-14)27-15-5-3-2-4-13(15)21/h2-10H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMNSRDSDVVJJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C3=C(O2)C=C(C=C3OC4=CC=CC=C4Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-bromophenoxy)-7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one
Reactant of Route 2
Reactant of Route 2
1-(2-bromophenoxy)-7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one
Reactant of Route 3
1-(2-bromophenoxy)-7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one
Reactant of Route 4
1-(2-bromophenoxy)-7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one
Reactant of Route 5
1-(2-bromophenoxy)-7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one
Reactant of Route 6
Reactant of Route 6
1-(2-bromophenoxy)-7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one

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